MEGESTROL ACETATE

Description

Historical Context of Megestrol (B1676162) Acetate (B1210297) Discovery and Early Research Applications

Megestrol acetate was first synthesized in the late 1950s, emerging from a period of intense research into steroidal hormones and their potential therapeutic applications. wikipedia.org Initially, the primary focus of research was on its progestational activity, leading to its investigation as a component of oral contraceptives. wikipedia.org By the early 1960s, its potent progestogenic effects were well-established, and it was incorporated into several contraceptive formulations. wikipedia.org

However, the early research applications of this compound soon extended beyond contraception. Scientists began to explore its hormonal effects in other contexts, leading to preclinical and clinical investigations for the management of various conditions. A significant milestone in its early research history was the exploration of its anti-neoplastic properties. Studies in the mid to late 1960s began to evaluate its efficacy in treating hormone-sensitive cancers, particularly breast and endometrial cancer. wikipedia.orgdrugbank.com This marked a pivotal shift in the research focus, laying the groundwork for its future role in oncology.

The evolution of this compound research reflects a dynamic interplay between clinical observation and preclinical investigation. The initial hormonal studies that positioned it as a contraceptive agent soon gave way to a deeper exploration of its mechanism of action and potential therapeutic benefits in other disease states.

The discovery of its efficacy in treating certain cancers in the 1960s and 1970s spurred a new wave of research. wikipedia.orgdrugbank.com Preclinical investigations in the latter half of the 20th century focused on elucidating its anti-tumor mechanisms. These studies revealed its ability to modulate hormone receptors and interfere with the signaling pathways that drive the growth of hormone-dependent tumors. patsnap.comgoogle.com

A significant and somewhat unexpected finding from clinical use was the observation that patients treated with this compound often experienced a notable increase in appetite and weight gain. This serendipitous discovery opened up an entirely new avenue of research. By the 1990s, the focus of many preclinical and clinical studies had shifted to understanding and harnessing its appetite-stimulating properties to combat cachexia (severe wasting syndrome) associated with chronic illnesses such as cancer and AIDS. wikipedia.orgfda.gov

Modern preclinical investigations continue to build on this rich history. Researchers are now employing advanced molecular and cellular techniques to further dissect the complex signaling pathways influenced by this compound. These studies aim to refine its therapeutic applications, identify new potential uses, and develop novel derivatives with improved efficacy and specificity. endocrine-abstracts.orgnih.gov

| Era | Primary Research Focus | Key Research Applications |

| Late 1950s - Early 1960s | Progestational Activity | Oral Contraception wikipedia.org |

| Mid-1960s - 1970s | Anti-neoplastic Properties | Treatment of Breast and Endometrial Cancer wikipedia.orgdrugbank.com |

| 1980s - 1990s | Appetite Stimulation and Cachexia | Management of wasting syndrome in cancer and AIDS patients wikipedia.orgfda.gov |

| 2000s - Present | Molecular Mechanisms and Novel Applications | Elucidation of signaling pathways, development of new formulations, and investigation in other cancers endocrine-abstracts.orgnih.govresearchgate.net |

Overview of this compound as a Synthetic Progestin for Research Purposes

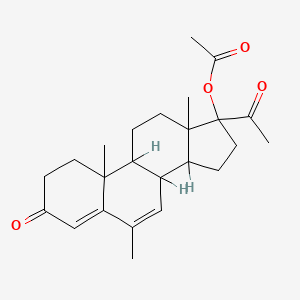

This compound is a synthetic progestin, meaning it is a man-made compound that mimics the effects of the natural hormone progesterone (B1679170). nbinno.com Chemically, it is a derivative of 17α-hydroxyprogesterone. wikipedia.org Its structure has been modified to enhance its progestational activity and oral bioavailability compared to natural progesterone.

As a research tool, this compound's primary mechanism of action is its ability to bind to and activate progesterone receptors (PRs). patsnap.compatsnap.com This interaction triggers a cascade of downstream signaling events that can influence gene expression and cellular function in a variety of tissues. The specific effects of this compound depend on the target tissue and the presence of progesterone receptors.

In the context of cancer research, its anti-tumor effects are primarily attributed to its ability to downregulate the expression of hormone receptors on cancer cells, thereby inhibiting their growth. nbinno.compatsnap.com It may also have direct cytotoxic effects on tumor cells and can interfere with the production of hormones that fuel cancer growth. google.com

The appetite-stimulating effects of this compound are less well understood, but research suggests they may be mediated by its influence on various signaling molecules in the brain that regulate appetite and satiety. researchgate.netnih.gov It is also thought to have an impact on inflammatory cytokines, which are known to play a role in the development of cachexia. researchgate.netnih.gov

| Property | Description | Relevance in Research |

| Chemical Class | Synthetic Progestin | Mimics the action of progesterone, allowing for the study of progestogenic effects. nbinno.com |

| Mechanism of Action | Progesterone Receptor Agonist | Enables the investigation of progesterone receptor signaling pathways in various disease models. patsnap.compatsnap.com |

| Primary Research Applications | Oncology, Cachexia | Used as a model compound to study hormone-dependent cancers and the mechanisms of appetite stimulation. wikipedia.orgdrugbank.comfda.gov |

| Formulation | Oral Tablets and Suspension | Allows for systemic administration in preclinical and clinical research settings. researchgate.net |

Current Academic Research Trajectories and Future Directions in Chemical Biology and Pharmacology

Current academic research on this compound is multifaceted, with ongoing investigations in both chemical biology and pharmacology. In the realm of chemical biology, researchers are focused on developing a more detailed understanding of its molecular interactions and signaling pathways. This includes efforts to:

Identify Novel Molecular Targets: Researchers are using proteomic and genomic approaches to identify new proteins and signaling pathways that are modulated by this compound. This could lead to the discovery of new therapeutic applications for the compound.

Develop More Selective Analogs: Chemical biologists are synthesizing and screening new derivatives of this compound with the aim of developing compounds that are more selective for specific progesterone receptor subtypes or that have novel mechanisms of action. This could lead to the development of drugs with improved efficacy and fewer side effects.

Investigate Drug Delivery Systems: Efforts are being made to develop novel drug delivery systems, such as nanoparticle formulations, to improve the bioavailability and therapeutic efficacy of this compound. researchgate.netacs.org

In the field of pharmacology, current research is focused on exploring new therapeutic applications for this compound and optimizing its use in existing indications. This includes:

Combination Therapies: Preclinical and clinical studies are investigating the potential of combining this compound with other drugs, such as chemotherapy agents or targeted therapies, to enhance its anti-cancer effects. nih.govascopubs.orgcancer.gov

Exploration in Other Cancers: Researchers are exploring the potential of this compound in the treatment of other types of cancer, beyond breast and endometrial cancer, such as adrenocortical carcinoma. endocrine-abstracts.orgnih.gov

Understanding and Mitigating Side Effects: Ongoing research aims to better understand the mechanisms underlying the side effects of this compound and to develop strategies to mitigate them.

The future of this compound research is likely to be driven by advances in our understanding of its complex pharmacology and by the development of new technologies for drug discovery and development. As our knowledge of the molecular basis of disease continues to grow, it is likely that new and unexpected therapeutic applications for this versatile compound will be discovered.

Structure

2D Structure

Properties

IUPAC Name |

(17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Megestrol Acetate

Progesterone (B1679170) Receptor (PR) Agonism and Downstream Signaling Pathways

Megestrol (B1676162) acetate (B1210297) functions as a potent agonist of the progesterone receptor (PR), mimicking the actions of endogenous progesterone. This interaction initiates a cascade of downstream cellular events.

Ligand Binding Dynamics and Receptor Affinity Studies

Megestrol acetate exhibits significant binding affinity for the progesterone receptor. Studies indicate that it possesses approximately 130% of the affinity of progesterone for the PR, and about 65% of the affinity of promegestone (B1679184) wikipedia.org. Furthermore, oxidative metabolites of this compound, such as M1 and M2, also demonstrate pharmacologic activity at the PR, influencing mRNA expression levels of genes like GREB1, FKBP5, and E2F1 in a manner comparable to progesterone agonists nih.gov. This compound acts predominantly as a potent agonist of the PR nih.gov, and its ability to inhibit tumor growth is often dependent on the presence of PR-positive tumors aacrjournals.org.

Table 1: Ligand Binding Affinities of this compound for Steroid Receptors

| Receptor | Ligand/Comparison | Relative Affinity/Activity | Source(s) |

| PR | Progesterone | ~130% | wikipedia.org |

| PR | Promegestone | ~65% | wikipedia.org |

| PR | MA Metabolite M1 | Similar mRNA fold change for GREB1, FKBP5, E2F1 as R5020 | nih.gov |

| PR | MA Metabolite M2 | Similar mRNA fold change for GREB1, FKBP5, E2F1 as R5020 | nih.gov |

| GR | Cortisol | 46% vs 25% | nih.gov |

| GR | Cortisol | Almost twice affinity | nih.gov |

| GR | Dexamethasone (B1670325) | 30% | wikipedia.org |

| GR | Cortisol | Considerable affinity | e-century.usnjmonline.nlresearchgate.net |

| AR | Progesterone | Similar affinity to PR | nih.gov |

| AR | Testosterone | MA ≥ T | oup.com |

Modulation of Gene Expression and Protein Synthesis via PR Activation

Upon binding to the PR, the this compound-receptor complex translocates to the nucleus. There, it interacts with specific DNA sequences, promoting the expression of target genes cancer.gov. This transcriptional modulation leads to alterations in protein synthesis, which in turn influences cellular growth and function, particularly in reproductive tissues cancer.gov. Studies have shown that MA treatment can modulate the mRNA expression of genes such as GREB1, FKBP5, and E2F1, indicating its role in regulating gene expression through PR activation nih.gov.

Glucocorticoid Receptor (GR) Agonism and Related Cellular Effects

Beyond its primary activity at the PR, this compound also exhibits significant affinity for and agonistic activity at the glucocorticoid receptor (GR). This dual receptor activity contributes to its diverse cellular effects and potential side effects.

Comparative Affinity Studies with Endogenous Glucocorticoids

This compound demonstrates considerable binding affinity for the GR, with some research indicating it binds more strongly than cortisol, the primary endogenous ligand nih.gove-century.us. Comparative studies have shown that this compound possesses 46% of the affinity of cortisol for the GR, while cortisol itself has 25% affinity nih.gov. Another study reported that MA has 30% of the affinity of dexamethasone for the GR wikipedia.org. This substantial GR affinity suggests that this compound may exert glucocorticoid-like effects wikipedia.orgnjmonline.nl. The relatively low ratio of its progesterone receptor affinity to its glucocorticoid receptor affinity suggests that MA may have a higher relative glucocorticoid effect compared to other progestins used clinically wikipedia.org.

Mechanisms of Hypothalamic-Pituitary-Adrenal Axis Modulation in Animal Models

The glucocorticoid activity of this compound has significant implications for the hypothalamic-pituitary-adrenal (HPA) axis nih.govnjmonline.nlnih.gov. MA's intrinsic glucocorticoid-like effect can lead to the suppression of the HPA axis through negative feedback mechanisms, potentially resulting in reduced serum cortisol and plasma ACTH levels njmonline.nlnih.govresearchgate.net. In animal models, such as bottlenose dolphins, this compound administration has been shown to dose-dependently suppress both ACTH concentration and cortisol excretion, indicating a direct impact on HPA axis function vin.com. This suppression can lead to glucocorticoid excess and subsequent adrenal insufficiency, particularly upon withdrawal or during periods of stress nih.gov.

Table 2: Impact of this compound on HPA Axis in Animal Models

| Parameter | MA Dose | Effect | Statistical Significance | Model | Source(s) |

| ACTH | Varies | Suppressed | F8,144 = 82.8, p < 0.001 | Bottlenose dolphins | vin.com |

| Cortisol | Varies | Suppressed | F8,77 = 45.0, p < 0.01 | Bottlenose dolphins | vin.com |

Furthermore, MA's GR agonism has been implicated in its effects on other cell types. For instance, it has been shown to increase the proliferation, migration, and adipogenic differentiation of adipose-derived stem cells (ASCs) by activating the GR nih.gov. This stimulation involves the upregulation of genes downstream of the GR, including ANGPTL4, DUSP1, ERRF11, FKBP5, GLUL, and TSC22D3 in ASCs nih.gov.

Androgenic and Antiandrogenic Properties in Research Models

This compound also possesses weak partial androgenic activity and can act as an antiandrogen in certain research models wikipedia.orgnih.gov. It has been described as a progestational antiandrogen nih.gov and can exhibit both syn- and antiandrogenic effects, with its synandrogenic action potentially linked to its progestational activity oup.com.

MA can modify the physiological actions of androgens oup.com. Studies have indicated that this compound can inhibit the nuclear localization of the androgen receptor (AR) induced by dihydrotestosterone (B1667394) (DHT) oup.com. Furthermore, MA has demonstrated high affinity for the AR, binding with an affinity similar to that of the PR nih.gov. Research has also shown that this compound can decrease both cytosol and nuclear androgen receptor concentrations in human benign prostatic hyperplasia (BPH) tissue nih.gov. Its metabolites have also shown activity at the AR nih.gov.

Table 3: Modulation of Gene Expression by this compound

| Receptor | Target Gene/Pathway | Effect of MA | Model/Context | Source(s) |

| PR | GREB1 | Increased mRNA fold change | In vitro (ZR-75-1 cells) | nih.gov |

| PR | FKBP5 | Increased mRNA fold change | In vitro (ZR-75-1 cells) | nih.gov |

| PR | E2F1 | Increased mRNA fold change | In vitro (ZR-75-1 cells) | nih.gov |

| GR | ANGPTL4 | Upregulated | ASCs | nih.gov |

| GR | DUSP1 | Upregulated | ASCs | nih.gov |

| GR | ERRF11 | Upregulated | ASCs | nih.gov |

| GR | FKBP5 | Upregulated | ASCs | nih.gov |

| GR | GLUL | Upregulated | ASCs | nih.gov |

| GR | TSC22D3 | Upregulated | ASCs | nih.gov |

Preclinical Pharmacological Investigations of Megestrol Acetate

In Vitro Studies on Cellular Proliferation and Apoptosis

Megestrol (B1676162) acetate (B1210297), a synthetic progestin, has demonstrated significant effects on the proliferation of various hormone-sensitive cancer cell lines in laboratory settings. Its mechanism often involves interacting with progesterone (B1679170) receptors to regulate genes associated with cell growth and differentiation.

In endometrial cancer, megestrol acetate has been shown to reduce the proliferation and survival of Ishikawa and HHUA cell lines. This anti-proliferative effect is a key aspect of its anti-cancer properties, directly influencing tumor cell growth. Similarly, in breast cancer cell lines such as MCF-7, progestins like this compound have shown cytotoxic activity.

Studies on hepatocellular carcinoma (HCC) have utilized the HepG2 cell line to investigate the effects of this compound. Research has shown that it inhibits the growth of HepG2 cells in a manner dependent on both dose and time. The half-maximal inhibitory concentration (IC50) for a 24-hour incubation period was determined to be 260 µM. This inhibitory action has been observed in both in vitro cultures and in vivo tumor models derived from HepG2 cells.

For adrenocortical carcinoma (ACC), another rare and aggressive malignancy, progestins have been investigated for their therapeutic potential. In vitro studies using ACC cell lines such as NCI-H295R, MUC-1, and TVBF-7 have shown that progesterone, a related compound, exerts a cytotoxic effect, providing a rationale for investigating analogues like this compound.

Table 1: In Vitro Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Citations |

|---|---|---|---|

| Ishikawa & HHUA | Endometrial Carcinoma | Reduced cell proliferation and survival. | |

| MCF-7 | Breast Cancer | Cytotoxic activity observed. | |

| HepG2 | Hepatocellular Carcinoma | Dose- and time-dependent growth inhibition (IC50 = 260 µM). | |

| NCI-H295R, MUC-1, TVBF-7 | Adrenocortical Carcinoma | Cytotoxic effects induced. |

The anti-proliferative effects of this compound are closely linked to its ability to modulate the cell cycle and induce programmed cell death, or apoptosis.

In endometrial cancer cells (Ishikawa and HHUA), this compound treatment was found to induce an irreversible G1 phase arrest in the cell cycle. This disruption of cell cycle progression contributes to cellular senescence, a state of permanent growth arrest. The molecular mechanism behind this effect involves the downregulation of cyclin D1, a key protein for cell cycle progression, and the upregulation of p21 and p16, which are hallmarks of cellular senescence. This process appears to be mediated through the progesterone receptor B (PR-B)/FOXO1 axis.

In the HepG2 hepatocellular carcinoma cell line, this compound also induces G1 arrest. Following this arrest, the cells are directed towards apoptosis rather than proceeding to the S phase of the cell cycle. This induction of apoptosis is considered a primary mechanism for the compound's inhibitory effect on these cancer cells. Studies combining this compound with other agents have confirmed its ability to significantly induce apoptosis in HepG2 cells.

Similarly, in adrenocortical carcinoma cell lines (NCI-H295R and MUC-1), progestins have been shown to induce apoptosis and cause changes in cell cycle distribution, further supporting the role of programmed cell death in their anti-tumor activity.

Table 2: Impact of this compound on Cell Cycle and Apoptosis

| Cell Line | Cell Cycle Effect | Apoptotic/Senescence Pathway | Key Molecular Markers | Citations |

|---|---|---|---|---|

| Ishikawa & HHUA | Irreversible G1 Arrest | Induces cellular senescence. | Downregulation of cyclin D1; Upregulation of p21 and p16. | |

| HepG2 | G1 Arrest | Induces apoptosis following G1 arrest. | Not specified. | |

| NCI-H295R & MUC-1 | Changes in distribution | Induces apoptosis. | Not specified. |

Animal Model Studies for Pharmacodynamic Effects

This compound has been evaluated in animal models for its ability to counteract cachexia, a complex syndrome characterized by severe weight loss involving both fat and muscle. Studies have utilized models such as the administration of tumor necrosis factor-alpha (TNF-alpha) or the implantation of cachexia-inducing tumors like the MAC16 adenocarcinoma in mice.

In these models, this compound was effective at preventing weight loss. This effect was associated with an increased intake of both food and water by the treated animals. When investigating the composition of the weight gained, analysis showed that a significant portion was due to an increase in total body water. However, in mice bearing the MAC16 tumor, a high dose of this compound also led to an increase in carcass fat. It is noteworthy that in the MAC16 tumor model, this compound treatment was associated with a significant increase in tumor weight, which may be linked to elevated plasma glucose levels.

In a rat model of cisplatin-induced cachexia, this compound was used as a comparator for other progestins. It is known to decrease the synthesis and release of inflammatory cytokines like IL-6 and TNF-alpha, which are key drivers of the cachexia syndrome.

Table 3: Effects of this compound in Animal Cachexia Models

| Animal Model | Key Findings | Impact on Body Composition | Citations |

|---|---|---|---|

| TNF-alpha induced cachexia (NMRI mice) | Prevented weight loss; increased food and water intake. | Increased water content. | |

| MAC16 tumor-bearing mice | Prevented weight loss; increased food and water intake; associated with increased tumor growth. | Increased water content; high doses also increased carcass fat. | |

| Cisplatin-induced cachexia (rats) | Ameliorates weight loss. | Attenuates adipose tissue atrophy. |

Animal xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anti-cancer agents. This compound has been tested in several such models.

In studies using nude mice with transplanted HepG2 hepatocellular carcinoma cells, this compound demonstrated a significant ability to inhibit tumor growth. Intraperitoneal administration of the compound led to a regression in tumor volume. Specifically, by the sixth week of treatment, tumor volumes in the this compound-treated group were reduced to 59% of the control group, and by the thirteenth week, they were further reduced to 41% of the control. This anti-tumor effect was also observed when this compound was used in combination with other agents, where it contributed to a significant reduction in tumor mass and volume.

The anti-metastatic potential of progestins has been explored in a zebrafish embryo xenograft model using adrenocortical carcinoma (ACC) cells. In this model, progesterone, a related compound, not only reduced the primary xenograft area of NCI-H295R, MUC-1, and TVBF-7 ACC cells but also significantly inhibited the formation of metastases in embryos injected with the MUC-1 and TVBF-7 cell lines. This effect was partly attributed to a reduction in the levels of metalloprotease 2 (MMP2), an enzyme involved in cell invasion.

Table 4: Effects of this compound on Tumor Growth in Xenograft Models

| Xenograft Model | Key Findings on Tumor Growth | Impact on Metastasis | Citations |

|---|---|---|---|

| HepG2 in nude mice | Inhibited tumor growth; tumor volume regressed to 41% of controls by week 13. | Not specified. | |

| ACC cells (MUC-1, TVBF-7) in zebrafish embryos | Reduced xenograft tumor area. | Inhibited metastasis formation, partly via reduction of MMP2. |

As a synthetic progestin, this compound interacts with the endocrine system, leading to various effects on the reproductive system and hormonal regulation in animal models.

In male rats, this compound did not affect spermatogenesis or fertility. However, it caused a significant reduction in the weight of genital organs and a notable increase in pituitary gonadotropin levels. These changes were reversible upon cessation of treatment.

This compound also influences the hypothalamic-pituitary-adrenal (HPA) axis due to its inherent glucocorticoid-like activity. In bottlenose dolphins, administration of this compound suppressed the HPA axis, leading to reduced concentrations of both ACTH and cortisol. Similarly, in cats, this compound has been shown to cause significant adrenocortical suppression. This cross-reactivity with glucocorticoid receptors is an important aspect of its hormonal regulatory effects.

Table 5: Reproductive and Hormonal Effects of this compound in Animal Models

| Animal Model | Reproductive System Effects | Hormonal Regulation Effects | Citations |

|---|---|---|---|

| Female Rats | Alters estrous cycle (constant diestrus); long-term use reduces fertility (mating, implantation, fetal resorption); reduces uterine glycogen. | Did not show anti-gonadotropic effects at tested doses. | |

| Male Rats | No effect on spermatogenesis/fertility; reduces weight of genital organs. | Reversibly increases pituitary gonadotropin levels. | |

| Bottlenose Dolphins | Used to suppress reproductive behavior. | Suppresses the HPA axis, reducing ACTH and cortisol levels. | |

| Cats | Used for estrus suppression. | Causes significant adrenocortical suppression. |

Advanced Pharmacokinetic and Pharmacodynamic Research in Non Human Models

Absorption and Distribution Studies in Animal Models

The oral absorption of megestrol (B1676162) acetate (B1210297) has been shown to be variable but generally effective across several animal species. cancercareontario.cahres.cahres.ca In female rats, following oral administration of radioactively labeled megestrol acetate, peak plasma levels are observed between four to six hours. hpra.ie Studies in beagle dogs also demonstrate absorption, with preclinical experiments comparing different formulations. nih.gov The absorption process from the gastrointestinal tract is a critical first step in its pharmacokinetic profile. avzvet.ru

Once absorbed, this compound distributes into various tissues. In rats, high concentrations of the compound are found in the liver, fat, adrenal glands, ovaries, and kidneys. hpra.ie This wide distribution pattern is indicative of its lipophilic nature. Long-term toxicological studies in female beagle dogs and rhesus monkeys have also been conducted to understand its disposition and effects over extended periods. hres.ca

Table 1: Peak Plasma Time (Tmax) of this compound in Animal Models

| Animal Model | Formulation | Tmax (hours) |

|---|---|---|

| Female Rats | Radiolabeled Oral Dose | 4 - 6 |

| Male Volunteers (for comparison) | 40 mg tablet | 1.0 - 3.0 |

This table is generated based on data from preclinical and clinical studies for comparative context.

The bioavailability of this compound, a drug with low aqueous solubility, has been a significant focus of preclinical formulation research. researchgate.netnih.gov A primary strategy to enhance oral bioavailability is particle size reduction, specifically through micronization and nanocrystal technology. researchgate.net

Preclinical pharmacokinetic studies in beagle dogs have been instrumental in evaluating these advanced formulations. nih.gov Research comparing a nanocrystal oral suspension to a conventional micronized formulation demonstrated significant improvements in bioavailability with the former. nih.gov In these dog models, the nanocrystal formulation led to a higher peak plasma concentration (Cmax) and a shorter time to reach that peak (Tmax) compared to the micronized suspension, particularly in a fasted state. nih.gov While a high-fat meal was found to increase the bioavailability of both formulations, the systemic exposure in the fasted state was substantially higher for the nanocrystal formulation. nih.govtandfonline.com This suggests that the nanocrystal formulation's absorption is less dependent on concomitant food intake. nih.gov

The underlying principle of this enhancement is that reducing the drug particle size to the nanometer range (80 to 400 nm) dramatically increases the surface area available for dissolution, thereby improving the rate and extent of absorption. tandfonline.com These preclinical findings highlight the potential of nanotechnology to optimize the delivery of poorly soluble compounds like this compound. researchgate.nettandfonline.com

Metabolism and Biotransformation Pathways in Animal Systems

Following absorption, this compound undergoes extensive metabolism, primarily in the liver, before excretion. cancercareontario.caavzvet.ru The biotransformation process involves several chemical modifications to the parent molecule. The metabolic fate of this compound has been investigated in various animal species, including rats, rabbits, and cattle, revealing species-specific differences in metabolic pathways. hpra.iefao.orgfao.org

In vitro studies using liver preparations from beef heifers have been crucial for characterizing metabolites, as their concentrations in tissues and excreta from live animals were often too low for structural identification. fao.orgfao.org These studies utilized hepatic microsomes and S9 fractions to generate and isolate metabolites. fao.org The proposed biotransformation pathway in cattle involves mono-hydroxylation of the this compound molecule at different positions. fao.org

The excretion products of this compound metabolism have been analyzed in the urine and feces of several animal models. In rabbits, the principal route of metabolic excretion is urinary, with the major identified metabolites being the 2-alpha-hydroxy-6-hydroxymethyl and 6-hydroxymethyl derivatives. hpra.ie In contrast, studies in dogs show that metabolites are primarily excreted in the feces. hpra.ie

In cattle, while in vitro studies identified several metabolites, in vivo characterization proved more challenging. fao.orgfao.org Two minor metabolites were found in cow urine that were not present in rat urine, highlighting inter-species differences. fao.org The fecal metabolic profiles in cows and rats also differ, which is attributed more to the activity of gut microflora than to differences in animal metabolism. fao.org The primary metabolites identified from in vitro bovine liver microsome studies were 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, 15β-hydroxy-MGA, and 2β,15β-dihydroxy-MGA. fao.org

Table 2: Identified Metabolites of this compound in Different Animal Species

| Animal Species | Identified Metabolites | Primary Excretion Route of Metabolites |

|---|---|---|

| Rabbits | 2-alpha-hydroxy-6-hydroxymethyl derivative, 6-hydroxymethyl derivative | Urine |

| Dogs | Not specified in detail | Feces |

| Cattle (in vitro) | 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, 15β-hydroxy-MGA, 2β,15β-dihydroxy-MGA | Feces (primary) & Urine |

This table summarizes key findings on this compound metabolite identification from various non-human studies.

The liver is the primary site of this compound metabolism, with hepatic enzymes playing a central role in its biotransformation. cancercareontario.caavzvet.rufao.org In vitro studies using liver microsome-supernatant fractions from female rats and rabbits have compared the metabolism rates of this compound and related progesterone (B1679170) analogues. nih.govnih.gov These studies revealed that structural modifications to the progesterone molecule, such as the introduction of a 6α-methyl group or a 17α-acetoxy group, significantly alter the rate of metabolism by liver enzymes, and these effects vary between rats and rabbits. nih.govnih.gov The presence of both of these groups, as in this compound, markedly decreases the metabolic rate in both species, contributing to its enhanced progestational activity. nih.govnih.gov

More recent research has focused on the interaction of this compound with specific cytochrome P450 (CYP) enzymes. Studies have shown that this compound is a specific inducer of CYP3A4. nih.gov This induction occurs through the activation of the human pregnane (B1235032) X receptor (hPXR), a key transcription factor that regulates drug metabolism. nih.gov The compound was also found to activate the mouse PXR (mPXR), suggesting that the mouse can be a relevant model for studying this particular metabolic interaction. nih.gov This induction of CYP3A4 is a critical aspect of its pharmacology, as it can affect the metabolism of other co-administered drugs.

Elimination Kinetics in Preclinical Species

The elimination of this compound from the body has been characterized in several preclinical species. After administration, the compound and its metabolites are cleared over a period of days. hpra.ieavzvet.ruwikipedia.org In general animal studies, it has been observed that following the withdrawal of the drug, approximately 90% of the total dose is excreted within 15 days. avzvet.ru

In female rats administered radioactively labeled this compound, the radioactivity is almost entirely cleared within one week. hpra.ie The elimination half-life has been reported to have a wide range, with a mean of approximately 34 hours, although this data is often derived from human studies and used for context in animal research. hres.cawikipedia.org Long-term studies in rats, dogs, and monkeys have provided further data on the effects of prolonged exposure and subsequent clearance. hres.catwipharma.comfda.gov

This compound and its metabolites are eliminated from the body through both renal (urine) and fecal excretion routes. hres.cahres.caavzvet.ruwikipedia.org The predominance of one route over the other varies significantly between species. hpra.ie

Table 3: Primary Excretion Routes of this compound in Animal Models

| Animal Species | Primary Excretion Route |

|---|---|

| Rats | Feces (via biliary excretion) |

| Dogs | Feces |

| Rabbits | Urine |

This table illustrates the species-specific primary routes of elimination for this compound and its metabolites.

Half-Life Determination in Animal Studies

The elimination half-life of this compound exhibits considerable variability across different species, influencing its duration of action and therapeutic application in non-human models. In cats, this compound is characterized as a very short-acting progestin, with a reported half-life of just a few hours. nih.gov This rapid clearance distinguishes it from other progestins used in veterinary medicine. nih.gov

While specific half-life values for rats are not detailed in the available research, pharmacokinetic studies in female rats indicate that peak plasma levels of radioactively labelled this compound are achieved between four and six hours after oral administration. hpra.ie In rabbits, the primary route of excretion is through the urine, with major metabolites identified as the 2-alpha-hydroxy-6-hydroxymethyl and 6-hydroxymethyl derivatives. hpra.ie For dogs, metabolites of this compound are predominantly excreted in the feces. hpra.ie

Data regarding the precise elimination half-life in rats, dogs, and monkeys is not extensively covered in the reviewed literature. For context, the half-life in humans is known to be highly variable, with a mean plasma elimination half-life reported between 34.2 and 37.6 hours. hres.cadrugs.com

Table 1: Half-Life and Pharmacokinetic Observations of this compound in Animal Models An interactive data table is provided below. You can sort or filter the data by clicking on the headers.

Pharmacokinetic-Pharmacodynamic Relationship in Animal Models

The relationship between the concentration of this compound and its observable effects has been investigated in several animal models, revealing species-specific pharmacodynamic outcomes that range from therapeutic benefits to significant toxicities.

In mouse models of cachexia, this compound effectively prevented weight loss induced by both tumor necrosis factor-alpha (TNF-α) and the cachexia-inducing MAC16 tumor. nih.gov This pharmacodynamic effect was directly linked to an increase in both food and water intake. nih.gov Body composition analysis showed that the weight gain was primarily due to an increase in water content, though an increase in carcass fat was also noted in tumor-bearing mice at high doses. nih.gov However, a concurrent and potentially undesirable pharmacodynamic effect was the significant increase in the growth of the MAC16 tumor itself, possibly linked to elevated plasma glucose levels. nih.gov

Long-term administration studies have highlighted significant species differences in carcinogenic potential. In female beagle dogs, daily administration of this compound for up to seven years induced both benign and malignant mammary tumors. aapharma.cahpra.ie In contrast, similar long-term studies in female monkeys, lasting up to 10 years, did not result in an increased incidence of tumors. aapharma.cahres.ca In female rats, treatment for two years was associated with the development of pituitary tumors. aapharma.cahres.ca

Pharmacodynamic effects on the reproductive system are prominent. In dogs, this compound is used to manage behavior by blocking the secretion of the gonadotropins FSH (Follicle-Stimulating Hormone) and LH (Luteinizing Hormone). avzvet.ru This anti-gonadotropic action is also responsible for its contraceptive effects in various carnivores, where it works by blocking ovulation, causing a thickening of cervical mucus, and interfering with implantation. stlzoo.org Despite its contraceptive action, some follicular growth and estrous behavior may still occur. stlzoo.org Prolonged daily administration in female dogs for seven years led to a complete cessation of estrus and ovulation. nih.gov In pregnant rats, this compound administration resulted in reduced fetal weight, a decreased number of live births, and the feminization of male fetuses. fda.govfda.gov

Other notable pharmacodynamic effects include the suppression of adrenocortical function, which has been observed in dogs receiving therapeutic doses of the compound. vin.com

Table 2: Summary of Pharmacokinetic-Pharmacodynamic (PK/PD) Findings in Animal Models An interactive data table is provided below. You can sort or filter the data by clicking on the headers.

Research on Drug Delivery and Formulation Science

Development and Evaluation of Advanced Formulation Technologies

The development of novel drug delivery systems for megestrol (B1676162) acetate (B1210297) aims to improve its solubility, dissolution rate, and ultimately, its oral bioavailability. Significant advancements have been made through the application of nanotechnology and the creation of amorphous solid dispersions.

Nanocrystal Dispersion Technology for Solubility and Bioavailability Enhancement

Nanocrystal technology has emerged as a pivotal approach to enhance the biopharmaceutical performance of poorly water-soluble drugs like megestrol acetate nih.govmdpi.comnih.govjaptronline.comnih.govtandfonline.comnih.govresearchgate.net. By reducing the drug's particle size to the nanometer range (e.g., 80-400 nm), this technology substantially increases the surface area-to-volume ratio. This amplified surface area facilitates a more rapid dissolution rate, which in turn leads to improved solubility and enhanced oral absorption nih.govmdpi.comnih.govjaptronline.comtandfonline.comnih.govresearchgate.net.

Beyond simple nanocrystals, amorphous solid dispersion (ASD) nanoparticles represent another advanced formulation strategy. These are often prepared using techniques such as the Supercritical Antisolvent (SAS) process. ASD nanoparticles typically incorporate hydrophilic polymers (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC) and surfactants (e.g., Ryoto sugar ester L1695). Within these nanoparticles, this compound exists in an amorphous or molecularly dispersed state, which significantly boosts its solubility and dissolution characteristics compared to its crystalline form dovepress.comnih.gov. Studies have demonstrated that these advanced formulations can achieve over 95% dissolution within 30 minutes dovepress.comnih.gov. The improved solubility and dissolution afforded by nanocrystal and ASD nanoparticle technologies translate into significantly higher oral bioavailability when compared to conventional micronized formulations dovepress.comnih.govnih.govnih.govtandfonline.comresearchgate.net. Notably, nanocrystal formulations show improved bioavailability in the fasting state, an area where traditional micronized forms struggle nih.govnih.govnih.govtandfonline.com.

Impact of Formulation on In Vitro Dissolution and Absorption Characteristics

The in vitro dissolution profile is a critical predictor of a drug formulation's in vivo performance, particularly for poorly soluble compounds like this compound nih.govnih.govmdpi.com. Advanced formulations have been designed to accelerate the dissolution process, thereby improving the rate and extent of drug absorption.

Nanocrystal formulations and solid dispersion nanoparticles have consistently demonstrated superior in vitro dissolution rates compared to micronized this compound. For instance, optimized solid dispersion nanoparticles, formulated with a drug:HPMC:Ryoto sugar ester L1695 ratio of 1:2:1, have achieved more than 95% drug release within 30 minutes dovepress.comnih.gov. Furthermore, the incorporation of materials like nano graphene oxide (nGO) into this compound composites has shown a marked reduction in the time required for 50% (T50) and 80% (T80) dissolution, with near-complete dissolution achieved mdpi.com. These enhanced dissolution profiles are directly linked to improved oral absorption, as the increased dissolution rate provides a stronger driving force for the drug to cross the gastrointestinal epithelial membrane nih.gov.

Comparative Pharmacokinetic Studies of Different Formulations in Preclinical Models

Comparative pharmacokinetic (PK) studies are essential for validating the benefits of novel this compound formulations. These studies have primarily focused on comparing nanocrystal dispersions and solid dispersion nanoparticles against conventional micronized formulations.

Nanocrystal vs. Micronized Formulations: Studies comparing this compound nanocrystal dispersions (e.g., Megace® ES) with conventional micronized oral suspensions (e.g., Megace® OS) have revealed significant differences in their pharmacokinetic profiles, particularly under fasting conditions nih.govnih.govtandfonline.comresearchgate.net. In the fasting state, nanocrystal formulations have shown substantially higher peak plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) compared to micronized formulations. For example, one study reported a 6.7-fold higher Cmax and a 1.9-fold higher AUC for a nanocrystal formulation versus Megace® OS in fasting subjects nih.gov. In contrast, under fed conditions, the bioavailability of both nanocrystal and micronized formulations is generally comparable nih.govnih.govtandfonline.comresearchgate.net. The reduced impact of food on the absorption of nanocrystal formulations suggests their potential utility for patients experiencing poor appetite or reduced caloric intake nih.govnih.govtandfonline.comresearchgate.netscispace.com.

Solid Dispersion Nanoparticles vs. Raw Powder: Formulations of this compound as solid dispersion nanoparticles have also demonstrated significant pharmacokinetic improvements over raw this compound powder. For instance, a formulation with a drug:HPMC:Ryoto sugar ester L1695 ratio of 1:2:1 achieved approximately 4.0-fold higher AUC(0-24h) and 5.5-fold higher Cmax compared to the raw powder dovepress.comnih.gov. These improvements were found to be strongly correlated with in vitro dissolution efficiency dovepress.com.

Impact of Particle Size: Research also highlights the critical role of particle size in enhancing this compound's pharmacokinetic profile. Smaller nanocrystals, such as those around 158 nm, have shown improved AUC values compared to larger nanocrystals or microsuspensions mdpi.com. While dissolution rate is a key factor, the absorption of this compound nanocrystals may also be influenced by permeation mechanisms mdpi.com.

Data Tables

The following tables summarize key findings from research on this compound formulations.

Table 1: In Vitro Dissolution Comparison of this compound Formulations

| Formulation Type | Dissolution Medium | Time (min) | % Dissolution / Rate | Reference |

| Raw this compound | USP buffer | 30 | < 50% | mdpi.com |

| Raw this compound | USP buffer | 60 | < 50% | mdpi.com |

| This compound Nanocrystals | Various | 30 | Significantly higher than micronized | nih.gov |

| This compound Nanocrystals | Various | 60 | Significantly higher than micronized | nih.gov |

| Solid Dispersion Nanoparticles (1:2:1) | USP buffer | 30 | > 95% | dovepress.comnih.gov |

| Solid Dispersion Nanoparticles (1:2:1) | USP buffer | 60 | > 95% | dovepress.comnih.gov |

| MA-nGO Composite (1.04% nGO) | Gastric pH (1.4) | 20 | Dissolution rate: 60.62 µ g/min | mdpi.com |

| MA-nGO Composite (1.04% nGO) | Gastric pH (1.4) | 138.0 | T50 reduced from 138.0 min to 27.0 min | mdpi.com |

| MA-nGO Composite (1.04% nGO) | Gastric pH (1.4) | 97.0 | T80: drug did not dissolve for 97.0 min | mdpi.com |

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

| Formulation Type | Study Condition | AUC (0-24h or similar) | Cmax (ng/mL) | Tmax (h) | Fold Increase (vs. Raw/Micronized) | Reference |

| Raw this compound | - | 1x | 1x | - | - | dovepress.comnih.gov |

| Conventional Micronized OS (Megace® OS) | Fasting | 1x | 1x | - | - | nih.govnih.gov |

| Conventional Micronized OS (Megace® OS) | Fed | Comparable to NCD | Comparable to NCD | ~1 | - | nih.govnih.gov |

| Nanocrystal Dispersion (Megace® ES) | Fasting | ~1.9x (AUC) | ~6.7x (Cmax) | ~1 | AUC: 1.9x, Cmax: 6.7x | nih.gov |

| Nanocrystal Dispersion (Megace® ES) | Fed | Comparable to MAOS | Comparable to MAOS | ~1 | - | nih.govnih.gov |

| Solid Dispersion Nanoparticles (1:2:1) | - | ~4.0x | ~5.5x | - | AUC: 4.0x, Cmax: 5.5x | dovepress.comnih.gov |

| This compound Nanocrystals (158 nm) | Rats | ~3.6x (AUC0-2h) | - | - | AUC: 3.6x | mdpi.com |

| This compound Nanocrystals (373 nm) | Rats | ~1.8x (AUC0-2h) | - | - | AUC: 1.8x | mdpi.com |

Analytical Methodologies in Megestrol Acetate Research

Chromatographic Techniques for Quantification in Biological Matrices and Research Samples

Chromatographic methods are fundamental to the accurate measurement of megestrol (B1676162) acetate (B1210297) in biological samples such as plasma and in research materials. nih.govfda.govfda.govnih.govnih.gov These techniques separate the compound from other substances, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of megestrol acetate, particularly for residue analysis in pharmaceutical manufacturing settings. rjptonline.orgrjptonline.orgscilit.commanipal.edu HPLC methods are specific for this compound, yielding accurate and equivalent concentrations when compared to other specific methods like GC-MF. nih.govfda.govfda.govnih.govnih.gov

A typical HPLC method for residue analysis involves:

Sample Collection: Using swabs, such as Texwipe swabs, to collect residues from manufacturing equipment surfaces. rjptonline.orgrjptonline.orgscilit.commanipal.edu

Extraction: Extracting the residues from the swab using an ultrasonic bath. rjptonline.orgrjptonline.orgscilit.commanipal.edu

Chromatographic Separation: Utilizing a stationary phase, such as a Primesil C18 column, and a mobile phase, commonly a mixture of acetonitrile (B52724) and water, in an isocratic elution mode. rjptonline.orgrjptonline.orgscilit.commanipal.edu For instance, a mobile phase composition of 65:35 acetonitrile to water has been successfully used. rjptonline.orgrjptonline.orgscilit.commanipal.edu

Detection: Detecting the compound at a specific wavelength, such as 280 nm, often with a Photodiode Array (PDA) detector to enhance sensitivity. rjptonline.orgrjptonline.orgscilit.commanipal.edu

Validation of these HPLC methods is critical and is based on parameters suggested by regulatory bodies like the FDA. rjptonline.orgrjptonline.org Key validation parameters include linearity, precision, and recovery. rjptonline.orgrjptonline.org A developed method demonstrated linearity in a concentration range of 0.03-15 µg/ml, a relative standard deviation (RSD) of 1% for precision, and a recovery rate greater than 90%. rjptonline.orgrjptonline.orgmanipal.edu Such validated methods are instrumental in preventing cross-contamination during batch manufacturing. rjptonline.orgrjptonline.orgscilit.commanipal.edu

For quantification in human plasma, a simple and reproducible HPLC procedure has been developed. nih.gov This method involves the addition of an internal standard to plasma, followed by extraction. nih.gov The sample is then injected onto a µ-Bondapak C18 column and eluted with a mobile phase of acetonitrile, methanol, water, and acetic acid. nih.gov Detection is carried out at 280 nm. nih.gov This method showed linearity over a range of 10-600 ng/mL with a detection limit of 5 ng/mL. nih.gov

Table 1: Example of HPLC Method Parameters for this compound Residue Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | Primesil C18 (150mm x 4.6 mm, 5µm) rjptonline.orgrjptonline.orgscilit.commanipal.edu |

| Mobile Phase | Acetonitrile:Water (65:35) rjptonline.orgrjptonline.orgscilit.commanipal.edu |

| Elution Mode | Isocratic rjptonline.orgrjptonline.orgscilit.commanipal.edu |

| Detection Wavelength | 280 nm rjptonline.orgrjptonline.orgscilit.commanipal.edu |

| Detector | Photodiode Array (PDA) rjptonline.orgrjptonline.orgscilit.commanipal.edu |

| Linearity Range | 0.03-15 µg/ml rjptonline.orgrjptonline.orgmanipal.edu |

| Precision (RSD) | 1% rjptonline.orgrjptonline.orgmanipal.edu |

| Recovery | >90% rjptonline.orgrjptonline.orgmanipal.edu |

Gas Chromatography-Mass Fragmentography (GC-MF) Applications

Gas chromatography-mass fragmentography (GC-MF) is another specific and reliable analytical method used to determine this compound concentrations in plasma. nih.govfda.govfda.govnih.govnih.gov This technique combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. oup.com GC-MF is recognized for yielding concentrations equivalent to those obtained by HPLC, underscoring its accuracy for quantitative analysis. nih.govfda.govfda.govnih.govnih.gov The use of a deuterated internal standard in GC-MS can further enhance the precision of quantification. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound in biological matrices like human plasma. dovepress.comanveshanaindia.comresearchgate.netnih.govdovepress.com This advanced technique is particularly valuable for pharmacokinetic studies due to its ability to detect low concentrations of the drug. dovepress.comanveshanaindia.comnih.gov

A validated LC-MS/MS method for this compound in human plasma typically involves:

Sample Preparation: A one-step liquid-liquid extraction with a solvent like methyl-tert-butyl-ether. researchgate.netnih.gov

Internal Standard: Use of an internal standard, such as tolbutamide (B1681337) or medroxyprogesterone (B1676146) acetate, to ensure accuracy. researchgate.netnih.govdovepress.com

Chromatographic Separation: Separation on a reverse-phase column, for example, a YMC Hydrosphere C18 or a Pursuit XRs Ultra C18 column. nih.govdovepress.com

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used. researchgate.netnih.govdovepress.com

Detection: Multiple reaction monitoring (MRM) is employed to monitor specific transitions for this compound and the internal standard, providing high selectivity. researchgate.netnih.govdovepress.com For this compound, the transition m/z 385.5 → 267.1 is often monitored. nih.gov

LC-MS/MS methods for this compound have demonstrated excellent sensitivity, with lower limits of quantification (LLOQ) as low as 1-2 ng/mL. dovepress.comnih.gov These methods are fully validated for specificity, linearity, precision, accuracy, recovery, and stability, making them suitable for demanding applications like pharmacokinetic studies. dovepress.comnih.gov The high selectivity of LC-MS/MS also allows for the simultaneous analysis of this compound with other synthetic steroids. oup.com

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound

| Parameter | Result |

|---|---|

| Lower Limit of Quantification (LLOQ) | 1 ng/mL nih.gov |

| Linearity Range | 1-2000 ng/mL nih.gov |

| Correlation Coefficient (r) | > 0.99 nih.gov |

| Extraction | Liquid-liquid extraction researchgate.netnih.gov |

| Ionization Mode | Positive Ion Electrospray researchgate.netnih.gov |

Immunoassays in Research Settings (e.g., Radioimmunoassay - RIA)

Immunoassays, such as radioimmunoassay (RIA), represent another approach for estimating this compound plasma concentrations. nih.govfda.govfda.govnih.govnih.gov However, a significant drawback of RIA is its non-specificity. nih.govfda.govfda.govnih.govnih.gov The antibodies used in RIA can cross-react with metabolites of this compound. nih.govfda.govfda.govnih.govnih.gov This cross-reactivity leads to the measurement of both the parent drug and its metabolites, resulting in reported concentrations that are higher than those obtained with more specific methods like HPLC and GC-MF. nih.govfda.govfda.govnih.govnih.gov

Competitive enzyme-linked immunosorbent assays (ELISAs) have also been developed. For example, a polyclonal antibody against megestrol has been shown to have 46% inhibition at a 10 ng/mL concentration of this compound in a competitive ELISA format. randox.com These immunoassays can be used for screening purposes, but their quantitative accuracy is limited by potential cross-reactivity with related compounds. aafco.org

Methods for Residue Analysis in Pharmaceutical Research and Manufacturing

Ensuring that manufacturing equipment is free from residual active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical production to prevent cross-contamination. rjptonline.orgrjptonline.orgrjptonline.org Validated analytical methods are essential for this purpose.

Cleaning Validation Methodologies for Research Equipment

Cleaning validation is the documented process that proves a cleaning procedure consistently removes residues of a specific product to predetermined levels. rjptonline.orgresearchgate.netqbdgroup.commeddeviceonline.com For this compound, HPLC is a commonly employed technique for the analysis of residues collected from equipment surfaces. rjptonline.orgrjptonline.orgscilit.commanipal.edurjptonline.org

The cleaning validation process involves several key steps:

Sampling: Direct surface sampling using swabs is a common method. rjptonline.orgqbdgroup.com Swabs are used to wipe a defined area of the equipment surface. qbdgroup.com

Analytical Method: A sensitive and specific analytical method, such as HPLC, is used to quantify the amount of residue collected on the swab. rjptonline.orgrjptonline.orgqbdgroup.com The method must be validated to ensure it can accurately detect trace amounts of the API. rjptonline.org

Acceptance Criteria: Predefined limits for the acceptable amount of residue are established. These limits are based on safety and regulatory guidelines.

A validated HPLC method for this compound residue analysis has been shown to be linear, precise, and accurate, with a high recovery rate, making it suitable for cleaning validation purposes in a pharmaceutical setting. rjptonline.orgrjptonline.orgmanipal.edu

Emerging Analytical Techniques (e.g., Molecularly Imprinted Polymers)

The landscape of analytical methodologies for this compound is continually evolving, with new techniques emerging to offer enhanced sensitivity, selectivity, and efficiency. These advanced methods are crucial for various applications, from pharmaceutical analysis to environmental monitoring. This section explores some of the key emerging analytical techniques, with a particular focus on molecularly imprinted polymers.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers with artificially created recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.gov This "molecular memory" allows MIPs to selectively re-bind the target analyte from a complex matrix, making them highly valuable for sample preparation and analysis. nih.govmdpi.com

In the context of this compound analysis, MIPs have been successfully employed as selective sorbents in solid-phase extraction (SPE), a technique known as MISPE. mdpi.com This approach significantly improves the clean-up of complex samples like biological fluids, leading to more accurate and reliable quantification. mdpi.com

Research Findings on MIPs for this compound Analysis

A notable study detailed the development of a MISPE method coupled with high-performance liquid chromatography (HPLC) for the determination of megestrol in human fluid samples. mdpi.com The key components and findings of this research are summarized below:

Polymer Synthesis: The MIPs were synthesized using megestrol as the template molecule, methacrylic acid (MAA) as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linking monomer, and 2,2'-azobisisobutyronitrile (AIBN) as the initiator in a chloroform (B151607) solvent. mdpi.com

Optimized Conditions: The study optimized several parameters to achieve the best analytical performance, including pH, solvent amounts, and washing and eluting solutions. mdpi.com

Analytical Performance: The developed MISPE-HPLC method demonstrated excellent performance characteristics for the analysis of megestrol. mdpi.com

The following table summarizes the key performance indicators of the MISPE-HPLC method for megestrol analysis in human fluid samples. mdpi.com

| Parameter | Value |

| Linear Range | 0.02 to 2.0 µg L⁻¹ |

| Limit of Detection (LOD) | 0.02 µg L⁻¹ |

| Relative Standard Deviation (RSD) | ± 2.0% |

| Recovery in Spiked Samples | Up to 97.0% |

| Maximum Adsorption Capacity | 6.8 mg g⁻¹ |

Other Emerging Analytical Techniques

Beyond MIPs, other novel analytical techniques are being explored for the detection and quantification of this compound. These methods often leverage nanomaterials and advanced detection principles to achieve high sensitivity and selectivity.

Electrochemical Sensors: A novel electrochemical sensor was developed for the sensitive determination of this compound. ebi.ac.ukresearchgate.net This sensor utilized a glassy carbon microspheres paste electrode modified with functionalized acetylene (B1199291) black-CeO₂ nanoparticles. ebi.ac.ukresearchgate.net The sensor demonstrated a wide linear concentration range and a very low limit of detection, making it suitable for trace-level analysis in pharmaceutical and biological samples. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Probes: A water-soluble quantum dot (QD)-based FRET probe has been developed for the selective detection of this compound. nih.govrsc.org This probe uses β-cyclodextrin-functionalized ZnS quantum dots and neutral red. nih.govrsc.org The fluorescence of the probe is selectively quenched by this compound, allowing for its quantification. rsc.orgdntb.gov.ua This method has been successfully applied to the determination of this compound in river water samples. rsc.org

The table below presents the performance characteristics of these emerging analytical techniques for this compound.

| Analytical Technique | Key Features | Limit of Detection (LOD) | Sample Matrix |

| Electrochemical Sensor | Functionalized acetylene black-CeO₂NPs modified glassy carbon microspheres paste electrode | 1.30 nM | Megace tablets, human serum, and urine |

| FRET Probe | β-cyclodextrin-functionalized ZnS quantum dot–neutral red | 0.0083 µM | River water |

These emerging techniques represent significant advancements in the analytical chemistry of this compound, offering promising alternatives to conventional methods with improvements in sensitivity, selectivity, and ease of use.

Mechanisms of Drug Resistance and Modulation Studies

Role of Efflux Pumps in Megestrol (B1676162) Acetate (B1210297) Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. semanticscholar.orgrug.nl These pumps actively remove various anticancer drugs from tumor cells, reducing their intracellular concentration and effectiveness. semanticscholar.org Megestrol acetate has been investigated for its potential to modulate the activity of these pumps, thereby reversing drug resistance.

This compound has demonstrated the ability to reverse multidrug resistance by interacting with P-glycoprotein (P-gp). nih.gov In multidrug-resistant human cell lines, this compound has been shown to inhibit the binding of certain anticancer drugs to P-gp. nih.gov For instance, in MDR human neuroblastic SH-SY5Y/VCR cells, which exhibit high resistance to vincristine (B1662923), this compound at a concentration of 100 microM inhibited the binding of a Vinca alkaloid photoaffinity analog to P-gp. nih.gov This interaction suggests a competitive or allosteric inhibition mechanism, where this compound interferes with the ability of P-gp to bind and efflux its substrates.

Furthermore, studies have shown that this compound can sensitize MDR cells to cytotoxic agents. nih.gov It has been observed to be more effective than progesterone (B1679170) at low doses in making cells susceptible to vincristine and increasing the intracellular accumulation of this chemotherapy drug. nih.gov This reversal of resistance highlights the potential of this compound as an MDR modulator in a clinical setting. nih.gov The interaction is thought to be mediated through a specific binding of this compound to P-glycoprotein. nih.gov

Table 1: Effect of this compound on P-glycoprotein Interaction and Drug Resistance in Cell Lines

| Cell Line | Resistance Profile | Effect of this compound (100 µM) | Outcome | Reference |

|---|---|---|---|---|

| SH-SY5Y/VCR (human neuroblastoma) | >1500-fold resistance to vincristine | Inhibited binding of a Vinca alkaloid photoaffinity analog to P-gp | Sensitized cells to vincristine and enhanced its accumulation | nih.gov |

| KB-GSV2 (human epidermoid) | 250-fold resistance to vincristine | Markedly enhanced binding of [3H]-azidopine to P-gp | - | nih.gov |

This compound modulates P-gp activity through various mechanisms. In addition to inhibiting the binding of some P-gp substrates, it can also enhance the binding of others, such as [3H]-azidopine, to P-gp in both SH-SY5Y/VCR and KB-GSV2 cell lines. nih.gov This suggests a complex interaction with the transporter, potentially at different binding sites or inducing conformational changes that alter its substrate specificity.

The modulation of P-gp by this compound is not limited to direct binding interactions. Some studies suggest that steroids, in general, might inhibit the transporter by interacting with its nucleotide-binding domain. semanticscholar.org While some steroids stimulate the ATPase activity of P-gp, potentially leading to a decrease in resistance, the precise mechanism for this compound's modulatory effect is still under investigation. semanticscholar.org It is also reported that this compound may inhibit the efflux activity of P-glycoprotein, which could play a significant role in overcoming anticancer drug resistance. nih.gov

Cellular Adaptations and Resistance Pathways in Preclinical Cancer Models

The development of resistance to endocrine therapies like this compound is a complex process involving various cellular adaptations. frontiersin.org Cancer cells can reprogram their metabolism and signaling pathways to survive and proliferate despite treatment. frontiersin.org

In preclinical models of endocrine-related breast cancer, resistance to hormonal therapy has been associated with significant metabolic adaptations. frontiersin.orgresearchgate.net These changes can involve alterations in amino acids, nucleotides, and membrane precursors, as well as pathways related to oxidative stress protection. researchgate.net While these studies often focus on other hormonal agents, the principles of metabolic reprogramming are relevant to understanding acquired resistance to this compound.

The process of acquiring drug resistance is often a gradual adaptation rather than a sudden event. the-scientist.com Cancer cells can undergo a series of state transitions, progressively increasing their fitness in the presence of a drug. biorxiv.org This "resistance continuum" is driven by evolving transcriptional, epigenetic, and genetic changes. biorxiv.org These adaptations can include the reprogramming of cell survival pathways, such as the interferon response, lineage reprogramming, and metabolic rewiring. biorxiv.org Understanding these adaptive pathways is crucial for developing strategies to overcome or prevent resistance to this compound in a clinical setting.

Future Directions and Research Gaps in Megestrol Acetate Studies

Unelucidated Mechanisms of Action Requiring Further Investigation

While megestrol (B1676162) acetate (B1210297) is known to stimulate appetite and possess antineoplastic properties, the precise molecular pathways mediating these effects are not fully understood drugbank.comnih.govresearchgate.net. Studies suggest it may involve appetite stimulation through direct and indirect pathways, potentially by modulating metabolic pathways or interfering with catabolic cytokines like cachectin drugbank.com. Furthermore, its progestin activity may involve the suppression of luteinizing hormone by inhibiting pituitary function drugbank.com. However, the specific cellular targets and downstream signaling cascades that lead to its diverse physiological effects, including weight gain and anti-cancer activity, require more in-depth investigation. Understanding these mechanisms could pave the way for more targeted therapeutic strategies drugbank.comnih.govresearchgate.net.

Exploration of Novel Receptor Interactions and Signaling Cascades

Megestrol acetate exhibits partial agonist activity at the progesterone (B1679170) receptor and also demonstrates weak glucocorticoid activity, binding to glucocorticoid receptors with notable affinity nih.govwikipedia.org. The extent to which these interactions, and potentially other uncharacterized receptor bindings or off-target effects, contribute to its therapeutic efficacy and side effect profile remains an area for exploration nih.gov. Research into novel receptor interactions and the subsequent signaling cascades could reveal new therapeutic targets or explain observed clinical outcomes. Investigating non-genomic effects, beyond its established genomic mechanisms, is also a critical area for future study nih.gov.

Development of Predictive Preclinical Models for Therapeutic Response

Currently, predicting a patient's response to this compound is challenging due to the heterogeneity of disease states and individual patient variability. The development of more sophisticated and predictive preclinical models is essential. This includes refining in vitro cell-based assays and in vivo animal models that better recapitulate the complex biological environments of diseases like cancer cachexia. Such models could incorporate patient-derived xenografts or organoid systems to assess drug sensitivity and resistance mechanisms more accurately, thereby facilitating personalized treatment approaches nih.gov.

Targeted Drug Delivery System Research

This compound is a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability dovepress.comresearchgate.netmdpi.com. This poor solubility significantly impacts its oral bioavailability and leads to variability in absorption, often influenced by food intake researchgate.netscispace.comnih.gov. Research into advanced drug delivery systems, such as nanoparticles, nanoemulsions, and solid dispersions, has shown promise in improving MA's dissolution rate and bioavailability dovepress.comresearchgate.netnih.govdovepress.comresearchgate.net. Future work should focus on optimizing these systems for enhanced stability, targeted delivery to specific tissues, and sustained release profiles to maximize efficacy while potentially minimizing systemic exposure and side effects. The development of novel delivery platforms remains a key area for improving MA's therapeutic index dovepress.comresearchgate.netnih.govdovepress.comresearchgate.netnih.gov.

Table 1: Advances in this compound Drug Delivery Systems

| Delivery System | Key Improvement | Reference |

| Nanoparticles | Enhanced dissolution and bioavailability | dovepress.comnih.govdovepress.comresearchgate.net |

| Nanoemulsions | Improved oral bioavailability, reduced food effect | researchgate.net |

| Solid Dispersions | Improved dissolution and absorption properties | dovepress.comresearchgate.net |

Long-Term Animal Studies for Comprehensive Pharmacological Understanding

While short-term studies have provided insights into this compound's effects, comprehensive long-term animal studies are needed to fully understand its chronic pharmacological profile. Such studies could elucidate potential cumulative effects, delayed toxicities, and the long-term impact on various physiological systems, especially in the context of its use in managing chronic conditions. Investigating the effects of prolonged administration in diverse animal models, including those that more closely mimic human disease states, will provide a more complete pharmacological understanding drugbank.comhres.canih.govvin.com.

Investigation of Genetic and Epigenetic Interactions in Research Models

The variability in patient response to this compound may be influenced by individual genetic and epigenetic factors. Future research should explore how genetic polymorphisms in drug-metabolizing enzymes, receptors, or signaling pathways affect MA's pharmacokinetics and pharmacodynamics. Furthermore, investigating epigenetic modifications, such as DNA methylation and histone modifications, could reveal mechanisms underlying drug resistance or differential therapeutic responses. Understanding these interactions in relevant research models is crucial for developing personalized therapeutic strategies nih.govdntb.gov.uanih.gov.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Drug Resistance Research

The emergence of drug resistance is a significant challenge in cancer therapy. Applying omics technologies, including metabolomics, proteomics, and genomics, to this compound research can provide a deeper understanding of the molecular mechanisms driving resistance. Metabolomic profiling can identify key metabolic pathways altered in resistant cells, while proteomic studies can pinpoint changes in protein expression that confer resistance. Integrating these datasets with genomic information can help identify predictive biomarkers for treatment response and resistance, guiding the development of novel combination therapies or alternative treatment strategies mdpi.combiorxiv.org.

Q & A

What experimental methodologies are recommended for investigating the pharmacokinetic profile of megestrol acetate in preclinical models?

Basic Research Focus

To assess pharmacokinetics, employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantifying plasma concentrations . Use rodent models (e.g., Sprague-Dawley rats) with controlled dosing regimens. Collect serial blood samples at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration) to calculate AUC, Cmax, and half-life. Ensure compliance with institutional animal ethics guidelines and include control groups to account for metabolic variability .

How can researchers resolve contradictions in reported efficacy data for this compound in cachexia management across clinical trials?

Advanced Research Focus

Conduct a meta-analysis of randomized controlled trials (RCTs) using PRISMA guidelines. Stratify studies by patient demographics (e.g., cancer type, baseline BMI), dosage (160–800 mg/day), and trial duration. Apply statistical tools like Cochran’s Q-test to evaluate heterogeneity and random-effects models to pool odds ratios. Sensitivity analyses should exclude outliers or low-quality studies (e.g., those with inadequate blinding). Address publication bias via funnel plots or Egger’s regression .

What in vitro assays are optimal for studying this compound’s progestogenic activity and receptor binding affinity?

Basic Research Focus

Use competitive binding assays with human progesterone receptor (PR)-expressing cell lines (e.g., T47D). Radiolabeled progesterone (e.g., <sup>3</sup>H-R5020) serves as the tracer. Calculate IC50 values via dose-response curves. Confirm functional activity via luciferase reporter assays in PR-transfected cells, co-treating with progesterone antagonists (e.g., mifepristone) to validate specificity .

How should researchers design studies to evaluate this compound’s impact on glucocorticoid receptor (GR) crosstalk in metabolic pathways?

Advanced Research Focus

Leverage transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in GR/PR-coexpressing adipocytes. Include knockdown models (siRNA/CRISPR) to isolate GR-specific effects. Use isothermal titration calorimetry (ITC) to quantify binding kinetics. Validate findings in GR-knockout murine models, correlating hepatic gluconeogenesis markers (e.g., PEPCK) with this compound exposure .

What statistical approaches are suitable for analyzing dose-dependent adverse effects (e.g., thromboembolism) in retrospective cohort studies?

Advanced Research Focus

Apply multivariable Cox proportional hazards models adjusted for confounders (age, comorbidities, concomitant medications). Stratify by dosage tiers and use time-dependent covariates to account for treatment duration. Sensitivity analyses should exclude patients with preexisting thrombophilia. Machine learning techniques (e.g., LASSO regression) can identify nonlinear risk patterns .

How can researchers optimize synthetic pathways for this compound to improve yield and purity in academic lab settings?

Basic Research Focus

Modify the Woodward-Hoffmann rules for stereoselective oxy-Michael additions during steroid backbone synthesis. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess. Monitor reactions via thin-layer chromatography (TLC) and purify via flash chromatography with gradient elution. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution MS .

What strategies mitigate bias when analyzing historical data on this compound’s teratogenicity in epidemiological studies?

Advanced Research Focus

Apply propensity score matching to balance exposed and unexposed cohorts on covariates (e.g., maternal age, folic acid intake). Use negative control outcomes to detect residual confounding. Perform quantitative bias analysis to estimate the impact of unmeasured variables (e.g., smoking). Validate findings via Mendelian randomization if genetic data are available .

Which biomarkers are most reliable for assessing this compound’s anti-inflammatory effects in autoimmune disease models?

Basic Research Focus

Quantify serum cytokines (IL-6, TNF-α) via ELISA or multiplex assays. Flow cytometry can track regulatory T-cell (Treg) populations in splenocytes. Histopathological scoring of joint/tissue samples in collagen-induced arthritis models provides complementary evidence. Include dexamethasone as a positive control .

How should contradictory findings about this compound’s impact on bone mineral density (BMD) in long-term studies be reconciled?

Advanced Research Focus